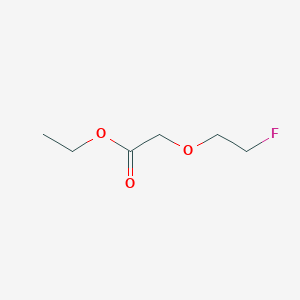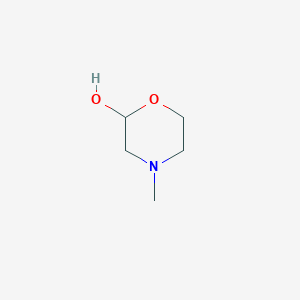
4-Methylmorpholin-2-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylmorpholin-2-ol is an organic compound with the molecular formula C5H11NO. It is a derivative of morpholine, where a methyl group is attached to the nitrogen atom. This compound is a colorless liquid with a characteristic odor and is soluble in organic solvents, water, and ethanol . It is used in various industrial applications, including as a solvent for dyes, resins, waxes, and pharmaceuticals .
准备方法
4-Methylmorpholin-2-ol can be synthesized through several methods. One common method involves the reaction of morpholine with formaldehyde and formic acid. The process includes the slow addition of formaldehyde to morpholine, followed by the addition of formic acid under stirring. The reaction mixture is then heated to reflux, releasing carbon dioxide. After the reaction is complete, the mixture is cooled, and sodium hydroxide is added to neutralize the solution. The product is then distilled to obtain pure this compound .
化学反应分析
4-Methylmorpholin-2-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a base catalyst in the synthesis of thiobenzamides via the Willgerodt-Kindler reaction . Additionally, it can be used as a reactant to synthesize quaternary ammonium complexes applicable as complexing agents in redox flow batteries . Common reagents used in these reactions include oxidizing agents, reducing agents, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学研究应用
4-Methylmorpholin-2-ol has a wide range of scientific research applications. In chemistry, it is used as a solvent and a catalyst in various organic reactions . In biology, it is utilized in the synthesis of biopolymers for cosmetic, pharmaceutical, and nutraceutical applications . In the medical field, it serves as a precursor to N-methylmorpholine N-oxide, which is used in the preparation of morpholinium cation-based ionic liquids . Industrially, it is employed as a crosslinker in the preparation of polyurethane foams, elastomers, and adhesives .
作用机制
The mechanism of action of 4-Methylmorpholin-2-ol involves its role as a catalyst in various chemical reactions. It facilitates the formation of urethane by acting as an amine catalyst, which significantly alters the reaction mechanism compared to the catalyst-free case . The compound interacts with molecular targets and pathways involved in the catalytic process, enhancing the efficiency and selectivity of the reactions.
相似化合物的比较
4-Methylmorpholin-2-ol can be compared with other similar compounds such as morpholine, N-methylmorpholine, and metolachlor morpholinone . While morpholine and N-methylmorpholine are also used as solvents and catalysts, this compound is unique due to its specific applications in the synthesis of biopolymers and polyurethane foams . Metolachlor morpholinone, on the other hand, is a metabolite of metolachlor and is used in different industrial applications .
属性
分子式 |
C5H11NO2 |
|---|---|
分子量 |
117.15 g/mol |
IUPAC 名称 |
4-methylmorpholin-2-ol |
InChI |
InChI=1S/C5H11NO2/c1-6-2-3-8-5(7)4-6/h5,7H,2-4H2,1H3 |
InChI 键 |
MTGVGNZITVPYNI-UHFFFAOYSA-N |
规范 SMILES |
CN1CCOC(C1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[2-[[3-Chloro-5-(Trifluoromethyl)pyridin-2-Yl]amino]ethyl]-N-(5-Propan-2-Yl-1,3,4-Thiadiazol-2-Yl)benzenesulfonamide](/img/structure/B12969826.png)
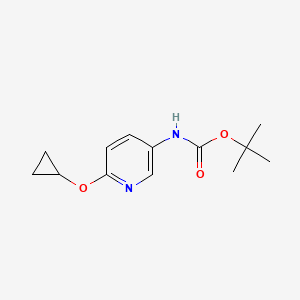
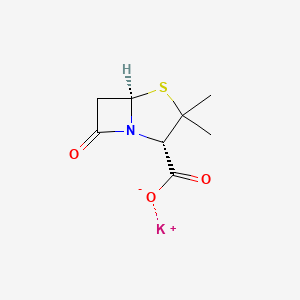
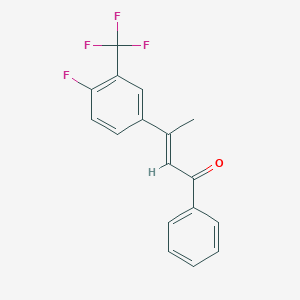

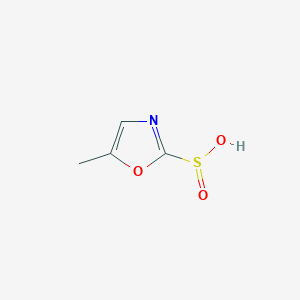
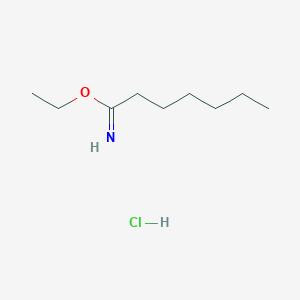

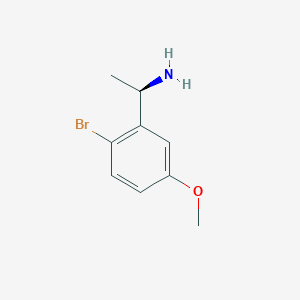
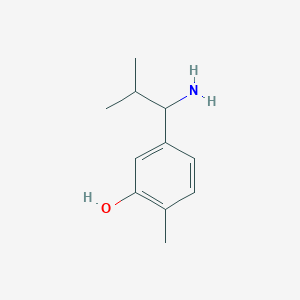
![4,4'-([4,4'-Bibenzo[c][1,2,5]thiadiazole]-7,7'-diyl)bis(2-hydroxybenzoic acid)](/img/structure/B12969894.png)
![7-Bromothiazolo[4,5-b]pyridine](/img/structure/B12969896.png)
